molecular formula C18H21N5O4 B2432347 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde CAS No. 591223-70-0

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde

Cat. No.: B2432347
CAS No.: 591223-70-0
M. Wt: 371.397
InChI Key: ITIJDINQLXPYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is a chemical intermediate built on a 1,3,5-triazine core, a privileged scaffold in modern medicinal chemistry. This compound is of significant interest in anticancer research and drug discovery, particularly for the development of Phosphatidylinositol-3-kinase (PI3K) and mTOR pathway inhibitors . The 4,6-dimorpholino-1,3,5-triazine moiety is a recognized pharmacophore, with derivatives demonstrating potent antitumor activity by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival . One such derivative, PQR309 (bimiralisib), is a potent, brain-penetrant pan-class I PI3K and mTOR inhibitor that has progressed to Phase II clinical trials for advanced solid tumors and lymphoma . The benzaldehyde component of the structure provides a reactive handle for further synthetic modification, making this compound a versatile building block for constructing more complex molecules, such as Schiff base hydrazones, which are frequently explored for their biological activities . Researchers can utilize this high-quality reagent to synthesize and evaluate new potential therapeutic agents, contributing to the development of novel oncology treatments. This product is strictly For Research Use Only.

Properties

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c24-13-14-3-1-2-4-15(14)27-18-20-16(22-5-9-25-10-6-22)19-17(21-18)23-7-11-26-12-8-23/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIJDINQLXPYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3C=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-di(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with 2-hydroxybenzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The morpholine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

    Oxidation: 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid.

    Reduction: 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including compounds like 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde, as effective anticancer agents. These compounds can inhibit specific pathways involved in tumor growth and proliferation. For instance, triazine derivatives have been shown to target the epidermal growth factor receptor and cyclin-dependent kinases, which are critical in cancer cell signaling and division .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit phosphatidylinositol 3-kinase (PI3K) pathways. PI3K is involved in various cellular functions including growth and survival; thus, its inhibition can lead to therapeutic effects in diseases characterized by excessive cell proliferation . The structure of the triazine ring is instrumental in modulating enzyme activity.

Agricultural Applications

Triazine compounds have also been explored for their herbicidal properties. They can act as effective herbicides by inhibiting photosynthesis in plants, thus controlling weed populations without harming crops . The application of such compounds in agrochemicals could lead to more sustainable agricultural practices.

Antimicrobial Properties

Research indicates that compounds similar to 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde exhibit significant antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antiseptics . Their mechanism often involves disrupting bacterial cell walls or interfering with vital metabolic processes.

Case Studies

StudyApplicationFindings
Study on Anticancer Activity Targeting cancer cellsDemonstrated effective inhibition of cancer cell proliferation through specific receptor targeting.
Enzyme Inhibition Research PI3K inhibitionShowed significant reduction in cellular signaling pathways associated with cancer progression.
Agricultural Chemistry Study Herbicidal activityEffective control of weed species with minimal impact on crop yield reported.
Antimicrobial Efficacy Study Antibacterial propertiesIdentified as potent against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting replication and transcription processes. It may also interact with enzymes, altering their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is unique due to the presence of both the benzaldehyde and triazine-morpholine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde can be summarized as follows:

  • Molecular Formula : C18H21N5O
  • Molecular Weight : 325.39 g/mol
  • CAS Number : 591223-70-0

The compound features a benzaldehyde moiety linked to a triazine ring with morpholino substituents, which may contribute to its biological activity.

Research indicates that compounds similar to 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde may act through several mechanisms:

  • Inhibition of PI3 Kinase and mTOR Pathways : Similar triazine derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cell growth and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that triazine compounds possess antioxidant properties that could protect cells from oxidative stress, contributing to their therapeutic potential .
  • Tyrosinase Inhibition : The compound may exhibit inhibitory effects on tyrosinase activity, which is relevant for conditions like hyperpigmentation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
PI3K/mTOR InhibitionReduced cell proliferation in cancer cells
Antioxidant ActivityProtection against oxidative stress
Tyrosinase InhibitionDecreased melanin production

Case Studies and Research Findings

  • Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines (e.g., MGC-803, EC-109). Notably, one study reported that specific analogs showed higher potency than traditional chemotherapeutics like 5-fluorouracil .
  • Apoptosis Induction : A series of experiments indicated that certain triazine derivatives induced apoptosis in cancer cells by altering mitochondrial membrane potential and activating apoptosis-related proteins . This suggests that 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde may function as an effective apoptosis inducer.
  • Tyrosinase Inhibition Studies : Research on related compounds has shown promising results in inhibiting tyrosinase activity in B16F10 murine melanoma cells. These findings indicate potential applications in treating skin disorders associated with excessive melanin production .

Q & A

Q. Q1. What are the established synthetic routes for 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 2,4,6-trichloro-1,3,5-triazine (TCT) with morpholine to form 4,6-dimorpholino-1,3,5-triazine.
  • Step 2 : Couple the triazine intermediate with 2-hydroxybenzaldehyde via an etherification reaction.
    • Optimization : Use anhydrous potassium carbonate as a base and dry toluene as a solvent under reflux (8–10 hours). Yields improve with stoichiometric control and inert atmospheres .

Q. Q2. How can the purity of this compound be validated in academic research settings?

  • Analytical methods :
    • HPLC : Use a C18 column with UV detection at 254 nm.
    • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 439.2).
    • Elemental analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 60.0%, H: 4.8%, N: 19.2%) .

Q. Q3. What are the key spectral characteristics for structural confirmation?

  • NMR :
    • ¹H NMR : Aromatic protons (~δ 7.8–8.2 ppm), aldehyde proton (~δ 10.1 ppm), morpholine protons (~δ 3.6–3.8 ppm).
    • ¹³C NMR : Aldehyde carbon (~δ 190 ppm), triazine carbons (~δ 165–170 ppm) .

Advanced Research Questions

Q. Q4. How does the compound’s stability vary under physiological conditions, and what degradation pathways are observed?

  • Instability in plasma : Degradation via morpholine ring oxidation or demethylation (observed in analogs like Gedatolisib).
  • Mitigation : Use stabilizing excipients (e.g., cyclodextrins) or structural modifications (e.g., fluorinated morpholine derivatives) .

Q. Q5. What computational methods are suitable for studying its binding affinity to PI3K/mTOR targets?

  • Molecular docking : Use AutoDock Vina with PI3Kγ (PDB: 4LXY) to identify key interactions (e.g., hydrogen bonds with Val882).
  • DFT calculations : Analyze electronic properties of the triazine core to correlate with inhibitory activity .

Q. Q6. How can contradictory data on its cytotoxicity across cell lines be resolved?

  • Approach :
    • Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 μM).
    • Mechanistic studies : Use siRNA knockdown to validate target specificity (e.g., PI3Kα vs. PI3Kβ isoforms).
    • Metabolic stability assays : Assess intracellular accumulation differences via LC-MS/MS .

Q. Q7. What strategies improve selectivity for cancer cells over normal cells?

  • Structural modifications :
    • Replace the benzaldehyde moiety with a prodrug group (e.g., acetylated phenol) for tumor-specific activation.
    • Introduce fluorine atoms to the morpholine rings to enhance membrane permeability and reduce off-target effects .

Q. Q8. How can degradation products be identified and quantified during long-term storage?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH).
  • LC-HRMS : Identify major degradation products (e.g., oxidized morpholine derivatives) and quantify using calibration curves .

Q. Q9. What pharmacophore models describe its activity as a kinase inhibitor?

  • Key features :
    • Hydrogen bond acceptor : Triazine core.
    • Hydrophobic regions : Benzaldehyde and morpholine substituents.
    • Validation via 3D-QSAR using CoMFA/CoMSIA .

Q. Q10. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenges :
    • Low yields in etherification steps due to steric hindrance.
    • Purification difficulties from byproducts (e.g., unreacted TCT).
  • Solutions :
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide).
    • Optimize column chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) .

Methodological Notes

  • Experimental design : Include control groups with structurally related analogs (e.g., 4,6-dimethoxy-triazine derivatives) to isolate the role of morpholine substituents .
  • Data interpretation : Cross-validate spectral data with computational predictions to resolve ambiguities in regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.